5-[2-(3,4-Difluorophenyl)ethoxy]-3-(4-pyrrolidin-1-ylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
OSM-S-528 is a compound that belongs to the aminothienopyrimidine series, which has been studied extensively for its potential applications in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. The aminothienopyrimidine series, including OSM-S-528, has shown promising biological activity against the malaria parasite.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-528 involves several key steps. The starting material is a chlorinated thienopyrimidone, which undergoes lithiation and halogenation to introduce the desired functionality while maintaining workable yields of around 50%. An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .
Industrial Production Methods
While specific industrial production methods for OSM-S-528 are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
OSM-S-528 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the thienopyrimidine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of functionalized thienopyrimidine compounds.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate for synthesizing other biologically active molecules.
Biology: It has shown significant activity against the malaria parasite, making it a promising candidate for antimalarial drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications beyond malaria, including other infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of OSM-S-528 is not fully understood, but it is believed to target specific molecular pathways in the malaria parasite. The compound likely interacts with key enzymes or proteins involved in the parasite’s life cycle, disrupting its ability to replicate and survive. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
OSM-S-528 is part of the aminothienopyrimidine series, which includes several other compounds with similar structures and biological activities. Some of the similar compounds include:
OSM-S-106: The initial hit compound in the series, which served as the basis for developing OSM-S-528.
OSM-S-137: Another analog in the series, which has been studied for its biological activity and structure-activity relationships.
Compared to these similar compounds, OSM-S-528 has shown unique properties in terms of its biological activity and chemical reactivity. Its specific functional groups and structural features contribute to its distinct behavior in various chemical and biological contexts.
Properties
Molecular Formula |
C23H21F2N5O |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
5-[2-(3,4-difluorophenyl)ethoxy]-3-(4-pyrrolidin-1-ylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C23H21F2N5O/c24-19-8-3-16(13-20(19)25)9-12-31-22-15-26-14-21-27-28-23(30(21)22)17-4-6-18(7-5-17)29-10-1-2-11-29/h3-8,13-15H,1-2,9-12H2 |
InChI Key |
MKNMPQGWOUWNLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C3=NN=C4N3C(=CN=C4)OCCC5=CC(=C(C=C5)F)F |
Origin of Product |
United States |
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